5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dibutylamino propyl chain, a hydroxy group, and a methoxybenzoyl group attached to a pyrrolidone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolidone ring and the introduction of various functional groups. The synthetic route typically starts with the preparation of the pyrrolidone core, followed by the introduction of the chlorophenyl group, the dibutylamino propyl chain, the hydroxy group, and the methoxybenzoyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(2-Chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one may exhibit unique properties due to the presence of the dibutylamino propyl chain
Properties
Molecular Formula |
C29H37ClN2O4 |
---|---|
Molecular Weight |
513.1 g/mol |
IUPAC Name |
(4Z)-5-(2-chlorophenyl)-1-[3-(dibutylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H37ClN2O4/c1-4-6-17-31(18-7-5-2)19-10-20-32-26(23-11-8-9-12-24(23)30)25(28(34)29(32)35)27(33)21-13-15-22(36-3)16-14-21/h8-9,11-16,26,33H,4-7,10,17-20H2,1-3H3/b27-25- |
InChI Key |
WNWNLHRXRMQWGO-RFBIWTDZSA-N |
Isomeric SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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